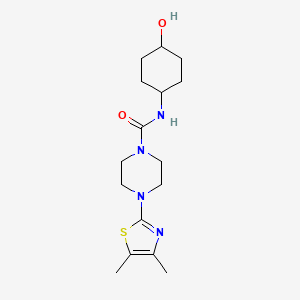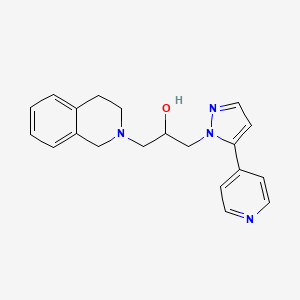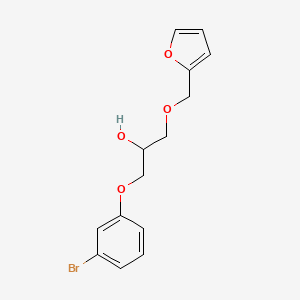![molecular formula C17H16F3NO3 B6636825 3-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethoxy]-4-methylbenzamide](/img/structure/B6636825.png)
3-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethoxy]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethoxy]-4-methylbenzamide is a synthetic compound that has been widely studied for its potential pharmacological properties. This compound is also known by its chemical name, TAK-659, and has been the focus of numerous scientific studies to explore its mechanism of action and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of TAK-659 is complex and involves the modulation of several signaling pathways. TAK-659 has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B cell signaling. This inhibition leads to the suppression of B cell activation and proliferation, which has potential applications in the treatment of B cell malignancies and autoimmune diseases. TAK-659 has also been shown to inhibit the activity of interleukin-2-inducible T cell kinase (ITK), which regulates T cell signaling. This inhibition leads to the suppression of T cell activation and proliferation, which has potential applications in the treatment of T cell-mediated diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects, including the inhibition of BTK and ITK activity, the suppression of B and T cell activation and proliferation, and the reduction of inflammation. These effects have potential applications in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TAK-659 in lab experiments include its high potency and specificity for BTK and ITK inhibition, its ability to modulate immune cell activity, and its potential applications in various scientific fields. The limitations of using TAK-659 in lab experiments include its limited solubility in water, its potential toxicity at high doses, and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of TAK-659, including:
1. Further studies to understand its mechanism of action and potential side effects.
2. Clinical trials to evaluate its safety and efficacy in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory diseases.
3. Development of new formulations to improve its solubility and bioavailability.
4. Exploration of its potential applications in other scientific fields, including neuroscience and infectious diseases.
5. Investigation of its potential use in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, including the reaction of 4-methylbenzoyl chloride with 2-(4-trifluoromethylphenyl) ethanol to form 3-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethoxy]-4-methylbenzamide. This process has been thoroughly studied and optimized to ensure high yields and purity of the final product.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential applications in various scientific fields, including cancer research, immunology, and inflammation. In cancer research, TAK-659 has been shown to inhibit the proliferation of cancer cells and induce apoptosis in several types of cancer, including lymphoma and leukemia. In immunology, TAK-659 has been shown to modulate the activity of immune cells, including T cells and B cells, and has potential applications in the treatment of autoimmune diseases. In inflammation research, TAK-659 has been shown to reduce inflammation and improve symptoms in animal models of inflammatory diseases.
Propiedades
IUPAC Name |
3-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethoxy]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO3/c1-10-2-3-12(16(21)23)8-15(10)24-9-14(22)11-4-6-13(7-5-11)17(18,19)20/h2-8,14,22H,9H2,1H3,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCSLOJSEJKUSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)OCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethoxy]-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Chloro-3-methylphenyl)-1-[(2-hydroxycyclopentyl)methyl]-1-methylurea](/img/structure/B6636742.png)

![2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide](/img/structure/B6636760.png)
![1-(4-Hydroxycyclohexyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea](/img/structure/B6636767.png)
![1-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6636775.png)
![1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B6636780.png)


![1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6636805.png)




![1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide](/img/structure/B6636856.png)